(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol
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Overview
Description
(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol: is a complex organic compound characterized by its aminomethyl and phenyl groups attached to a piperidinylmethanol backbone.
Mechanism of Action
Target of Action
Piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been found to impact a wide range of biochemical pathways, influencing the activity of various enzymes and receptors .
Result of Action
Piperidine derivatives have been found to have various pharmacological activities, which could result in a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol typically involves the reaction of 2-(aminomethyl)phenyl derivatives with piperidin-4-ylmethanol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the aminomethyl or phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in halogenated or alkylated products.
Scientific Research Applications
Chemistry: In chemistry, (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is often used in assays to investigate its effects on cellular processes.
Medicine: The compound is of particular interest in medicinal chemistry for its potential as a phosphodiesterase type V inhibitor. This makes it a candidate for the development of drugs aimed at treating conditions such as erectile dysfunction and pulmonary hypertension.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Comparison with Similar Compounds
(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)ethanol: Similar in structure but with an ethanol group instead of methanol.
(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)propanol: Contains a propanol group, offering different reactivity and properties.
Uniqueness: The uniqueness of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a phosphodiesterase type V inhibitor sets it apart from other similar compounds, making it a valuable candidate for pharmaceutical development .
Properties
IUPAC Name |
[1-[2-(aminomethyl)phenyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-12-3-1-2-4-13(12)15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPYQPKQXZWYGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377490 |
Source
|
Record name | {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220060-79-7 |
Source
|
Record name | {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {1-[2-(aminomethyl)phenyl]piperidin-4-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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